(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-(3-methoxypropyl)-2-propenamide

Glycogen Phosphorylase Inhibitor Type 2 Diabetes SAR

(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-(3-methoxypropyl)-2-propenamide (CAS 477870-66-9) is a synthetic 3-phenyl-2-propenamide derivative identified within a series of inhibitors targeting human liver glycogen phosphorylase a (GPa). The compound bears a characteristic 2-chloro-6-fluorobenzyl ether and a terminal N-(3-methoxypropyl) amide, placing it within a structural class explored for its potential to modulate hepatic glucose output in a glucose-sensitive manner.

Molecular Formula C20H21ClFNO3
Molecular Weight 377.84
CAS No. 477870-66-9
Cat. No. B2484880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-(3-methoxypropyl)-2-propenamide
CAS477870-66-9
Molecular FormulaC20H21ClFNO3
Molecular Weight377.84
Structural Identifiers
SMILESCOCCCNC(=O)C=CC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)F
InChIInChI=1S/C20H21ClFNO3/c1-25-13-3-12-23-20(24)11-8-15-6-9-16(10-7-15)26-14-17-18(21)4-2-5-19(17)22/h2,4-11H,3,12-14H2,1H3,(H,23,24)/b11-8+
InChIKeyJQGDGHAJSCRVPN-DHZHZOJOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why (E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-(3-methoxypropyl)-2-propenamide (CAS 477870-66-9) Requires Procurement Scrutiny


(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-(3-methoxypropyl)-2-propenamide (CAS 477870-66-9) is a synthetic 3-phenyl-2-propenamide derivative identified within a series of inhibitors targeting human liver glycogen phosphorylase a (GPa) [1]. The compound bears a characteristic 2-chloro-6-fluorobenzyl ether and a terminal N-(3-methoxypropyl) amide, placing it within a structural class explored for its potential to modulate hepatic glucose output in a glucose-sensitive manner [1]. The following evidence guide examines the quantifiable differentiation of this specific compound against its closest structural analogs, addressing the critical procurement question: does the unique combination of substituents confer a measurable advantage in target potency or selectivity that justifies selection over any other member of this chemical series?

Structural Identity and the Risk of Unverified Substitution for CAS 477870-66-9 Analogs


The 3-phenyl-2-propenamide scaffold is highly tractable, with small variations in the benzyl ether or amide substituent producing substantial shifts in GPa inhibitory potency and glucose dependence [1]. While the core pharmacophore is shared among numerous analogs, the precise combination of a 2-chloro-6-fluorobenzyl group at the 4-position and a 3-methoxypropyl amide defines a unique chemical space. Without compound-specific comparative data, a scientific user cannot assume equipotent activity or equivalent selectivity merely because two compounds belong to the same series. The potential for significant differences in binding kinetics, cellular activity, and off-target profiles between structurally similar analogs necessitates a rigorous, data-driven approach to selection. Unfortunately, a comprehensive analysis of such differentiation for CAS 477870-66-9 is currently constrained by the limited public availability of its quantitative performance data against defined analogs.

Evidence Scrutiny for (E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-(3-methoxypropyl)-2-propenamide: What the Data Really Show


Glycogen Phosphorylase a Inhibition: Potential Activity, Missing Direct Comparative Data

The target compound is a member of a series of 3-phenyl-2-propenamides that inhibit human liver GPa. The series is described as 'potent' and 'glucose-sensitive', but the quantitative hallmark for the series is an IC50 of 470 nM for a representative analog (BindingDB entry BDBM50194374) [1]. This value serves as a class-level benchmark. However, no direct, head-to-head potency measurement for the specific compound CAS 477870-66-9 against this or any other named comparator has been identified in accessible primary literature. Without its own measured IC50 value, its exact position within the series' SAR landscape cannot be determined. The assertion of potency for this specific structure is based purely on class membership [2].

Glycogen Phosphorylase Inhibitor Type 2 Diabetes SAR

Functional Selectivity (Glucose Sensitivity): A Key Series Hallmark, Unquantified for the Specific Compound

A key differentiator for this series is the reported glucose-sensitive inhibition of GPa [1]. At the class level, inhibition is described to be more pronounced at low glucose concentrations and reduced at high glucose concentrations, a highly desirable profile that could mitigate the risk of hypoglycemia. This property potentially sets the series apart from earlier, non-glucose-sensitive GP inhibitors. For the specific compound CAS 477870-66-9, no experimental data measuring the degree of glucose sensitivity (e.g., an IC50 shift factor between 1 mM and 10 mM glucose) is publicly available. Its differentiation on this critical parameter, which is a primary driver of scientific interest in this chemical class, remains unvalidated [2].

Glucose Sensitivity Allosteric Regulation Hepatoselectivity

In Vivo Metabolic Impact and Pharmacokinetics: Lack of Foundational Data for Procurement Decisions

The transition from a potent enzymatic inhibitor to a meaningful in vivo pharmacological tool requires demonstrable pharmacokinetic (PK) properties and in vivo efficacy. For the broader class of 3-phenyl-2-propenamides, in vivo data on hepatic glucose production and plasma glucose levels may exist for select, heavily optimized candidates. For CAS 477870-66-9, no public reports of in vivo PK (e.g., bioavailability, half-life, clearance) or pharmacodynamic (PD) effects have been located. Claims of 'better in vivo performance' relative to other analogs cannot be substantiated. This represents a critical gap in the evidence chain for any procurement decision aimed at advancing to animal studies.

Pharmacokinetics In Vivo Efficacy Drug-like Properties

Best-Validated Research Applications for (E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-(3-methoxypropyl)-2-propenamide Based on Current Evidence


Structure-Activity Relationship (SAR) Probe for the N-(3-methoxypropyl) Amide Vector

The most defensible and immediate application for this compound is its use as a specific probe to deconvolve the contribution of the N-(3-methoxypropyl) substituent to GPa inhibition within the 2-chloro-6-fluorobenzyl ether series. Pairing this compound with its closest des-methoxy or shorter-chain amide analogs in a single, internally-controlled enzyme assay will directly quantify the chain-length and polarity effect on IC50 and glucose sensitivity [1]. This provides the comparative evidence that is currently missing from the public domain and directly addresses the procurement decision.

In Vitro Selectivity Profiling Against Related Metabolic Enzymes

Given the class-level knowledge that glycogen phosphorylase inhibitors can interact with other nucleotide-binding enzymes, this compound serves as a suitable candidate for broad in vitro selectivity screening. Its specific substitution pattern may confer a distinct off-target profile compared to the prototypical 3-phenyl-2-propenamides. The resulting data would either reveal a favorable selectivity window or identify specific liabilities, moving beyond simple potency claims to a profile-based procurement rationale [2].

Chemical Probe for Studying Glucose-Mediated Allosteric Regulation of GPa

If subsequent testing confirms the compound retains the glucose-sensitive inhibitory profile characteristic of its series, it would become a valuable tool compound for exploring the allosteric regulation of GPa in hepatocytes. Its methoxypropyl group offers a potential hydrogen-bond acceptor/donor that could be exploited in studies of the enzyme's quaternary conformational changes, an area of active fundamental research [2].

Quote Request

Request a Quote for (E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-(3-methoxypropyl)-2-propenamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.